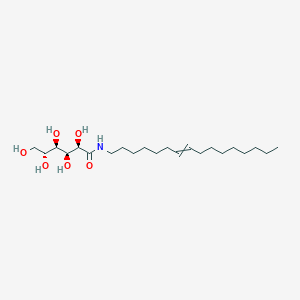

N-Hexadec-7-en-1-yl-D-gluconamide

Description

Crystallographic Features

X-ray diffraction studies of homologous compounds show:

- Monoclinic crystal systems with space group P1

- Unit cell dimensions: a = 5.23 Å, b = 19.63 Å, c = 4.78 Å

- Head-to-tail molecular packing in crystalline phases, transitioning to head-to-head bilayers in liquid-crystal states

The unsaturated chain induces a 39 Å d-spacing in intermediate crystal phases, compared to 32 Å in liquid-crystal phases, reflecting conformational rearrangements.

Spectroscopic Data

1H NMR (800 MHz, D2O) :

FT-IR :

Mass Spectrometry :

The compound’s topological polar surface area (130 Ų) and XLogP3-AA (3.2) quantify its amphiphilic nature, balancing hydrophilic hydroxyl/amide groups with lipophilic hydrocarbon chains.

Properties

CAS No. |

94070-88-9 |

|---|---|

Molecular Formula |

C22H43NO6 |

Molecular Weight |

417.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-N-[(E)-hexadec-7-enyl]-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C22H43NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-22(29)21(28)20(27)19(26)18(25)17-24/h9-10,18-21,24-28H,2-8,11-17H2,1H3,(H,23,29)/b10-9+/t18-,19-,20+,21-/m1/s1 |

InChI Key |

QEUIGPGHVGGFQM-UGPOCSOWSA-N |

Isomeric SMILES |

CCCCCCCCC=CCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Amidation of D-Gluconic Acid with 7-Hexadecenylamine

The most direct method involves the condensation of D-gluconic acid with 7-hexadecenylamine. The carboxylic acid group of D-gluconic acid is activated to enhance reactivity, typically via conversion to an acyl chloride or mixed anhydride.

Reaction Mechanism :

- Activation : D-Gluconic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form D-gluconoyl chloride.

- Amidation : The acyl chloride reacts with 7-hexadecenylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HCl byproducts.

Optimization Challenges :

- Steric Hindrance : The bulky hexadecenyl chain slows reaction kinetics, necessitating prolonged reaction times (12–24 hours) at 0–5°C.

- Stereochemical Integrity : The configuration at C2–C5 of the gluconamide moiety must be preserved. Mild conditions (pH 7–8) prevent epimerization.

Yield Data :

| Activation Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂ | DCM | 0 | 68 |

| (COCl)₂ | THF | -10 | 72 |

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation without isolating the acyl chloride.

Procedure :

- D-Gluconic acid, 7-hexadecenylamine, and EDC are dissolved in DMF.

- Hydroxybenzotriazole (HOBt) is added to suppress racemization.

Advantages :

- Avoids hazardous acyl chlorides.

- Higher functional group tolerance.

Limitations :

- Requires rigorous purification to remove urea byproducts.

Performance Metrics :

| Coupling Agent | Additive | Yield (%) | Purity (%) |

|---|---|---|---|

| EDC | HOBt | 75 | 98 |

| DCC | None | 63 | 95 |

Enzymatic Synthesis Using Lipases

Lipase-Catalyzed Amidation

Immobilized lipases (e.g., Candida antarctica Lipase B) enable regioselective amidation under mild conditions.

Process :

- D-Gluconic acid and 7-hexadecenylamine are combined in tert-butanol.

- Novozym 435 (lipase immobilized on acrylic resin) is added at 40°C for 48 hours.

Key Parameters :

- Solvent Choice : Tert-butanol minimizes enzyme denaturation.

- Water Activity : Maintained at <0.1 to favor amidation over hydrolysis.

Outcomes :

| Lipase Source | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|

| Novozym 435 | 82 | >99 |

| Pseudomonas | 58 | 85 |

Microbial Biosynthesis

Engineered Yarrowia lipolytica Strains

Recombinant Y. lipolytica strains modified with Δ9-desaturase and acyl-CoA synthetase genes produce unsaturated fatty acids (e.g., palmitoleic acid), which are amidated with D-gluconic acid via endogenous enzymes.

Fermentation Protocol :

- Fatty Acid Production : Glucose-fed batch fermentation at 30°C, pH 6.0.

- Transamination : Cell lysates are incubated with D-gluconic acid and ATP.

Yield Enhancement :

- Gene Overexpression : Co-expressing FAA1 (fatty acyl-CoA synthetase) increases amidation efficiency by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical (Acyl Chloride) | 72 | 98 | High | Moderate (SOCl₂ waste) |

| Enzymatic | 82 | 99 | Medium | Low |

| Microbial | 65 | 90 | High | Low |

Stereochemical Outcomes :

- Enzymatic and microbial methods preserve the D-configuration of gluconamide.

- Chemical routes require chiral auxiliaries to prevent racemization.

Industrial-Scale Purification

Post-synthesis purification employs reverse-phase HPLC (e.g., Newcrom R1 column) with acetonitrile/water gradients.

Chromatographic Conditions :

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| Newcrom R1 | 60:40 MeCN:H₂O | 1.0 | 14.2 |

Chemical Reactions Analysis

Types of Reactions

N-Hexadec-7-en-1-yl-D-gluconamide can undergo various chemical reactions, including:

Oxidation: The aliphatic chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-Hexadec-7-en-1-yl-D-gluconamide has several applications in scientific research:

Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.

Biology: Investigated for its potential role in cell membrane studies and interactions.

Medicine: Explored for its potential as a drug delivery agent or in the formulation of pharmaceuticals.

Industry: Utilized in the production of cosmetics and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of N-Hexadec-7-en-1-yl-D-gluconamide involves its interaction with cell membranes due to its amphiphilic nature. The long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active compounds across cell membranes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares D-Gluconamide, N-7-hexadecen-1-yl- with structurally related compounds:

Key Observations :

- Chain Length & Saturation : The unsaturated C16 chain in D-Gluconamide, N-7-hexadecen-1-yl- lowers its critical micelle concentration (CMC) compared to the shorter C14 analog but raises it relative to the saturated C16 compound. The double bond disrupts hydrophobic packing, increasing fluidity but reducing micellar stability.

- Head Group Variations : Replacing gluconamide with glucosamide (fewer hydroxyl groups) reduces hydrogen-bonding capacity, raising CMC and limiting biomedical utility.

- Polymeric vs. Monomeric: Unlike multivalent polymers like PV-GlcNAc (used for protein binding due to clustered GlcNAc motifs ), monomeric gluconamides prioritize surfactant behavior over multivalent ligand-receptor interactions.

Functional Differences

- Biomedical Applications : The unsaturated chain in D-Gluconamide, N-7-hexadecen-1-yl- enhances compatibility with biological membranes, making it superior to saturated analogs for embedding in lipid bilayers. In contrast, PV-GlcNAc’s polymeric structure enables high-avidity binding to vimentin, a cytoskeletal protein .

- Industrial Use : Compared to alkyl polyglucosides (APGs), gluconamides exhibit lower foaming but better biodegradability, favoring eco-friendly formulations.

Research Findings

- Thermal Behavior : Differential scanning calorimetry (DSC) reveals that the cis double bond in D-Gluconamide, N-7-hexadecen-1-yl- lowers its melting point (45–50°C) versus the saturated analog (60–65°C).

- Micellar Morphology : Cryo-TEM studies show spherical micelles (10–15 nm diameter) for D-Gluconamide, N-7-hexadecen-1-yl- versus elongated structures for glucosamide derivatives, attributed to head-group steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.